Octatetracontane

Catalog No.
S1893274
CAS No.
7098-26-2
M.F
C48H98
M. Wt
675.3 g/mol
Availability
In Stock
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Octatetracontane

CAS Number

7098-26-2

Product Name

Octatetracontane

IUPAC Name

octatetracontane

Molecular Formula

C48H98

Molecular Weight

675.3 g/mol

InChI

InChI=1S/C48H98/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3

InChI Key

CFBPOLLJQOANPF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Octatetracontane, with the chemical formula C48H98C_{48}H_{98}, is a high molecular weight alkane belonging to the class of saturated hydrocarbons. It is part of a series of compounds known as n-alkanes, which are characterized by straight-chain structures with no branching. Octatetracontane has a molar mass of approximately 675.29 g/mol and is classified as a solid at room temperature, with a melting point around 86 °C . This compound is notable for its long carbon chain, which contributes to its unique physical and chemical properties.

There's no known specific mechanism of action for octatetracontane in biological systems.

  • Toxicity: Information on the specific toxicity of octatetracontane is limited. However, long-chain alkanes are generally considered to have low toxicity [].
  • Flammability: Expected to be flammable similar to other long-chain hydrocarbons.
  • Combustion: Octatetracontane combusts in the presence of oxygen to produce carbon dioxide and water, releasing energy.
  • Halogenation: Under UV light or heat, octatetracontane can react with halogens (such as chlorine or bromine) to form haloalkanes.
  • Cracking: At high temperatures or in the presence of catalysts, octatetracontane can be broken down into smaller alkanes.

These reactions are typical for alkanes and highlight their stability due to the absence of functional groups .

Octatetracontane can be synthesized through several methods:

  • Natural Sources: It can be isolated from natural waxes, such as those found in beeswax or plant cuticles.
  • Chemical Synthesis:
    • Wurtz Reaction: This method involves coupling alkyl halides using sodium metal in dry ether.
    • Kolbe Electrolysis: A process where carboxylic acids are electrolyzed to form alkanes.
    • Hydrocarbon Cracking: Larger hydrocarbons can be cracked to yield octatetracontane among other products .

Octatetracontane has several practical applications:

  • Industrial Uses: It is utilized in the production of lubricants and as a component in various formulations that require hydrophobic properties.
  • Research: It serves as a standard in studies involving phase transitions and thermodynamic properties due to its well-defined melting point and thermal behavior.
  • Cosmetics: Its emollient properties make it suitable for use in cosmetic formulations .

Octatetracontane is part of a series of higher alkanes that share similar structural characteristics but differ in chain length. Here are some similar compounds:

Compound NameFormulaMolar Mass (g/mol)Melting Point (°C)
HexatriacontaneC36H74C_{36}H_{74}550.1275
HeptatriacontaneC37H76C_{37}H_{76}564.1677
OctatriacontaneC38H78C_{38}H_{78}578.2079
NonatriacontaneC39H80C_{39}H_{80}592.2478
TetracontaneC40H82C_{40}H_{82}606.2884

Uniqueness of Octatetracontane

What sets octatetracontane apart from its counterparts is its specific chain length, which influences its physical state (solid at room temperature), melting point, and potential applications in industrial processes. Its unique properties make it suitable for specialized uses where longer or shorter alkanes may not perform as effectively .

Molecular Architecture and Bonding

Linear Alkane Configuration

Octatetracontane represents a saturated hydrocarbon compound with the molecular formula Carbon48Hydrogen98, belonging to the alkane family of organic compounds [1]. This linear alkane consists of a continuous chain of forty-eight carbon atoms, each connected through single covalent bonds in a zigzag configuration characteristic of saturated hydrocarbons [2]. The compound possesses a molecular weight of 675.3 grams per mole and is registered under the Chemical Abstracts Service number 7098-26-2 [3] [1].

The molecular architecture of octatetracontane follows the fundamental principles of alkane bonding, where each carbon atom adopts tetrahedral hybridization with four sigma bonds [2]. The carbon-carbon bond lengths throughout the chain measure approximately 1.54 × 10⁻¹⁰ meters, while the carbon-hydrogen bond lengths are approximately 1.09 × 10⁻¹⁰ meters [2]. The tetrahedral arrangement of bonds around each carbon atom results in bond angles of 109.47 degrees between adjacent bonds [2].

PropertyValueReference
Molecular FormulaC₄₈H₉₈PubChem [1]
Molecular Weight675.3 g/molPubChem [1]
CAS Registry Number7098-26-2NIST WebBook [3]
Carbon Chain Length48 carbon atomsCalculated [1]
Carbon-Carbon Bond Length1.54 × 10⁻¹⁰ mLiterature [2]
Carbon-Hydrogen Bond Length1.09 × 10⁻¹⁰ mLiterature [2]
Carbon-Carbon-Carbon Bond Angle109.47°Tetrahedral geometry [2]

The extended chain structure of octatetracontane allows for considerable conformational flexibility due to rotation around carbon-carbon single bonds [2]. The compound exhibits forty-five rotatable bonds according to computational analysis, reflecting the high degree of conformational freedom inherent in long-chain alkanes [1].

Stereochemical Considerations

The stereochemical properties of octatetracontane are fundamentally determined by its linear alkane nature and the absence of chiral centers throughout the molecular structure [1]. The compound contains no defined atom stereocenters or bond stereocenters, as confirmed by computational structural analysis [1]. This absence of stereochemical complexity stems from the symmetrical nature of the methylene groups that comprise the majority of the carbon backbone.

The conformational behavior of octatetracontane involves rotation around the carbon-carbon single bonds, leading to various staggered and eclipsed conformations along the chain [4]. The staggered conformation represents the energetically favorable arrangement, being approximately 12.6 kilojoules per mole lower in energy than the eclipsed conformation [4]. For extremely long-chain alkanes such as octatetracontane, computational studies suggest that fully extended linear conformations may not represent the lowest energy state, with bent or folded conformations potentially becoming more favorable due to intramolecular interactions [5].

Research on similar long-chain alkanes indicates that molecules with carbon chain lengths exceeding forty carbons may exhibit hairpin-like conformations in certain environments, particularly when dispersion forces are considered in theoretical calculations [5]. The conformational preferences of octatetracontane are influenced by the balance between intramolecular dispersion interactions and the energetic cost of chain bending.

Crystallographic Properties

Orthorhombic vs. Monoclinic Polymorphs

Octatetracontane, like other long-chain even alkanes, exhibits polymorphism with two distinct crystalline forms: orthorhombic and monoclinic structures [6]. The existence of these polymorphs represents a fundamental characteristic of higher even normal alkanes with carbon numbers greater than twenty-six [6]. The structural differentiation between these polymorphs primarily involves the orientation and packing arrangement of the alkane chains within the crystal lattice.

The orthorhombic polymorph of octatetracontane adopts the space group Pca21, where the alkane chains are oriented perpendicular to the substrate plane [6]. This arrangement results in a metastable crystalline form that typically forms in the presence of impurities or when shorter chain length alkanes are present during crystallization [6]. The orthorhombic structure represents a less densely packed arrangement compared to the monoclinic form.

The monoclinic polymorph crystallizes in the space group P21/a and represents the thermodynamically stable form of octatetracontane [6]. In this polymorph, the alkane chains are tilted at an angle of approximately 61 to 65 degrees with respect to the substrate plane [6]. This tilted arrangement allows for more efficient packing and represents the preferred crystalline structure under controlled crystallization conditions with pure compound samples.

PolymorphSpace GroupChain OrientationStabilityFormation Conditions
OrthorhombicPca21Normal to substrate planeMetastable formPresence of impurities or shorter chain alkanes [6]
MonoclinicP21/aTilted (61-65° to substrate plane)Stable formPure compound, controlled crystallization [6]

The key structural difference between the monoclinic and orthorhombic polymorphs involves the inclination of the unit cell, with the monoclinic form exhibiting a beta angle of approximately 119.6 degrees [6]. This structural modification affects the overall packing efficiency and thermodynamic stability of the crystalline arrangement.

Unit Cell Parameters and Packing Arrangements

The unit cell parameters of octatetracontane polymorphs reflect the fundamental differences in molecular packing between the orthorhombic and monoclinic forms [7]. The crystallographic axes dimensions are influenced by the length of the alkane chain and the specific packing arrangement adopted in each polymorph.

For the orthorhombic polymorph, the unit cell typically contains four molecules and exhibits dimensions with a-axis of approximately 7.42 Angstroms, b-axis of approximately 4.96 Angstroms, and c-axis length corresponding to the extended chain length of approximately 120 to 130 Angstroms [7]. The orthorhombic arrangement maintains all unit cell angles at ninety degrees, consistent with the orthogonal crystal system [8].

The monoclinic polymorph contains two molecules per unit cell and displays modified unit cell parameters to accommodate the tilted chain arrangement [7]. The a-axis measures approximately 5.57 Angstroms, the b-axis approximately 7.42 Angstroms, and the c-axis length similar to the orthorhombic form [7]. The characteristic feature of the monoclinic system is the beta angle of approximately 119.6 degrees, while the alpha and gamma angles remain at ninety degrees [8].

ParameterOrthorhombicMonoclinic
a (Å)~7.42~5.57
b (Å)~4.96~7.42
c (Å)~120-130~120-130
α (°)9090
β (°)90~119.6
γ (°)9090
Z (molecules per unit cell)42
Chain Tilt Angle (°)0 (perpendicular)~61-65

The packing arrangements in both polymorphs follow the principles of close-packed structures while accommodating the specific geometric constraints of the long alkane chains [9]. The lamellar structure characteristic of long-chain alkanes results in sheet-like arrangements where the chains are organized in parallel arrays within each layer [9]. The spacing between lamellae corresponds to the effective chain length, which varies depending on the chain tilt angle in each polymorph.

XLogP3

25.6

Other CAS

7098-26-2

Wikipedia

Octatetracontane

Dates

Modify: 2023-08-16

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